Propargyl a-D-glucopyranoside chemical structure and molecular weight
Propargyl a-D-glucopyranoside chemical structure and molecular weight
An In-depth Technical Guide to Propargyl α-D-Glucopyranoside: Synthesis, Characterization, and Application
Introduction: A Versatile Tool for Glycobiology and Bioconjugation
Propargyl α-D-glucopyranoside is a synthetic monosaccharide derivative that has become an invaluable tool for researchers in chemical biology, drug development, and materials science. Its structure consists of a glucose molecule, the most abundant monosaccharide in nature, linked at its anomeric carbon to a propargyl group. This terminal alkyne functionality is the key to its utility, serving as a chemical handle for a variety of conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This guide provides a comprehensive overview of Propargyl α-D-glucopyranoside, detailing its chemical structure, synthesis, and characterization. It further presents a detailed protocol for its application in bioconjugation, offering field-proven insights for professionals engaged in glycoscience and the development of novel therapeutics and diagnostics.[][4]
PART 1: Chemical Structure and Physicochemical Properties
The defining features of Propargyl α-D-glucopyranoside are the pyranose ring of glucose and the propargyl group attached via an α-glycosidic bond. This specific stereochemistry at the anomeric center (C-1) is crucial for its interaction with certain biological molecules and dictates the overall shape of the glycoconjugates it forms.
The molecular formula of Propargyl α-D-glucopyranoside is C9H14O6, and it has a molecular weight of approximately 218.20 g/mol .[][5]
Data Presentation: Key Properties
| Property | Value | Source |
| Chemical Name | 2-Propynyl α-D-glucopyranoside | [5] |
| Molecular Formula | C9H14O6 | [][5] |
| Molecular Weight | 218.20 g/mol | [][5] |
| CAS Number | 151168-60-4 | [] |
| Appearance | Typically a white solid | [6] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
Visualization: Chemical Structure
Caption: 2D structure of Propargyl α-D-glucopyranoside.
PART 2: Synthesis and Characterization
The synthesis of propargyl glycosides requires careful control of stereochemistry at the anomeric carbon to selectively obtain the α-anomer. Direct glycosylation of unprotected glucose with propargyl alcohol is often inefficient and yields a mixture of α and β anomers, as well as furanose and pyranose forms.[1] Therefore, a more robust and selective method involves a multi-step process using protecting groups.
Causality in Synthetic Strategy
The chosen synthetic pathway is designed to ensure high α-selectivity. The key steps are:
-
Peracetylation: All hydroxyl groups of D-glucose are protected as acetates. This prevents side reactions and influences the stereochemical outcome of the glycosylation. The bulky acetate group at the C-2 position provides neighboring group participation, which favors the formation of a 1,2-acyloxonium ion intermediate, leading to the desired α-glycoside.
-
Glycosylation: The peracetylated glucose is reacted with propargyl alcohol in the presence of a Lewis acid catalyst (e.g., BF3·OEt2). This reaction proceeds via an SN1-like mechanism, where the catalyst activates the anomeric acetate, leading to its departure and subsequent attack by propargyl alcohol.
-
Deprotection (Zemplén Deacetylation): The acetate groups are removed under basic conditions using sodium methoxide in methanol to yield the final, unprotected Propargyl α-D-glucopyranoside. This is a mild and efficient method that does not affect the newly formed glycosidic bond or the propargyl group.[1]
Visualization: Synthetic Workflow
Caption: Synthetic workflow for Propargyl α-D-glucopyranoside.
Experimental Protocol: Synthesis
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Pyridine
-
Propargyl alcohol
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dowex® 50W-X8 resin (H+ form)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of β-D-Glucose Pentaacetate
-
Suspend D-glucose in pyridine in a round-bottom flask at 0°C.
-
Slowly add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude pentaacetate.
-
-
Step 2: Synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
-
Dissolve β-D-glucose pentaacetate in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add propargyl alcohol to the solution.
-
Cool the mixture to 0°C and add BF3·OEt2 dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the acetylated propargyl glycoside.
-
-
Step 3: Synthesis of Propargyl α-D-glucopyranoside (Deprotection)
-
Dissolve the purified acetylated product from Step 2 in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide solution.[1]
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding Dowex® H+ form resin until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The resulting solid can be further purified by column chromatography (e.g., using a DCM/MeOH solvent system) to yield the pure Propargyl α-D-glucopyranoside.[1]
-
Spectroscopic Characterization
Confirmation of the final product's structure and purity is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The key diagnostic signal is the anomeric proton (H-1). For the α-anomer, this proton appears as a doublet with a relatively small coupling constant (J) of approximately 3-4 Hz. The protons of the propargyl group are also distinctive: a triplet for the acetylenic proton (≡C-H) around 2.5 ppm and a doublet for the methylene protons (-O-CH2-C≡) around 4.3 ppm.
-
¹³C NMR: The anomeric carbon (C-1) signal for the α-anomer typically appears around 95-100 ppm. The two sp-hybridized carbons of the alkyne group will be present around 75-80 ppm.
-
Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the compound. A common observation would be the sodium adduct [M+Na]⁺.
PART 3: Core Application in Bioconjugation
The terminal alkyne of Propargyl α-D-glucopyranoside is a perfect handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the sugar to a wide variety of molecules (proteins, lipids, nucleic acids, surfaces) that have been modified to contain an azide group.[2][7] This enables applications such as targeted drug delivery, cell imaging, and the creation of functional biomaterials.[2]
Visualization: CuAAC Reaction Mechanism
Caption: Simplified workflow of a CuAAC "click" reaction.
Experimental Protocol: Bioconjugation
This protocol describes a general procedure for conjugating Propargyl α-D-glucopyranoside to an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
Materials:
-
Propargyl α-D-glucopyranoside
-
Azide-functionalized molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Propargyl α-D-glucopyranoside in water or DMSO.
-
Prepare a 10 mM stock solution of the azide-dye in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be made fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Buffer (e.g., TBS) to bring the final volume to 100 µL.
-
10 µL of the 10 mM Propargyl α-D-glucopyranoside stock (1 mM final concentration).
-
10 µL of the 10 mM azide-dye stock (1 mM final concentration).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 1 µL of the 100 mM CuSO4 stock (1 mM final concentration).
-
Immediately add 2 µL of the freshly prepared 500 mM sodium ascorbate stock (10 mM final concentration). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light (if using a fluorescent dye).
-
-
Analysis and Purification:
-
The reaction progress can be monitored by TLC or HPLC.
-
The final glycoconjugate can be purified from excess reagents using techniques like size-exclusion chromatography or reversed-phase HPLC, depending on the properties of the conjugated molecule.
-
PART 4: Safety and Handling
As a laboratory chemical, Propargyl α-D-glucopyranoside should be handled in accordance with good industrial hygiene and safety practices.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic (tending to absorb moisture from the air).[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Propargyl α-D-glucopyranoside is a powerful and versatile molecular probe. Its straightforward synthesis and the exceptional reliability of the click chemistry it enables have solidified its role in advancing glycobiology. For researchers and drug development professionals, this compound provides a robust platform for constructing complex, well-defined glycoconjugates, paving the way for new discoveries in diagnostics, therapeutics, and beyond.
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- SAFETY D
- Bioconjugates: Examples & Applic
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- Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). (2019). LJMU Research Online.
- The Multifaceted Roles of 4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) in Biochemical Research. (n.d.). Benchchem.
- Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. (2015).
- 1 H NMR spectrum of propargyl-a-D-mannopyranoside in D2O. (n.d.).
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